molecular formula C20H20N4O3S B3124763 (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone CAS No. 320421-27-0

(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone

Cat. No.: B3124763
CAS No.: 320421-27-0
M. Wt: 396.5 g/mol
InChI Key: NTDFJDVHECTHPT-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Sulfone Derivatives in Medicinal Chemistry

The therapeutic utility of sulfur-containing heterocycles dates to the 1930s discovery of sulfonamide antibiotics, which revolutionized bacterial infection treatment by inhibiting dihydropteroate synthase. Early sulfone drugs like dapsone (4,4’-diaminodiphenyl sulfone) demonstrated that sulfonyl groups confer metabolic stability while enabling π-π stacking interactions with aromatic amino acid residues. Over seven decades, structural diversification produced clinically impactful heterocyclic sulfones such as:

Table 1: Evolution of Heterocyclic Sulfone Therapeutics

Compound Class Example Drug Therapeutic Area Key Structural Feature
Benzothiazine sulfones Nifurtimox Antitrypanosomal N-heterocyclic sulfone core
Pyrimidine sulfones Sulfadoxine Antibacterial Sulfonyl-pyrimidine hybrid
Aryl sulfone lactams Celecoxib Anti-inflammatory Trifluoromethyl sulfone

The incorporation of sulfones into nitrogen-rich heterocycles gained momentum with the recognition that sulfolane rings enhance blood-brain barrier penetration, while N-heterocyclic sulfones like those in Table 1 improve target residence times through hydrophobic and dipole interactions. Modern synthetic methods, including anhydride-imine annulations and transition-metal-catalyzed sulfonylation, now enable precise installation of sulfone groups into complex polyheterocyclic systems.

Rationale for Targeting Pyridine-Pyrimidine Hybrid Architectures

The fusion of pyridine and pyrimidine rings in This compound capitalizes on complementary bioelectronic properties:

  • Pyrimidine’s Hydrogen-Bonding Capacity : The pyrimidine nitrogen atoms act as hydrogen bond acceptors, mimicking nucleic acid bases to interact with kinase ATP pockets. Substitution at the 2- and 4-positions allows modulation of binding affinity.
  • Pyridine’s Basicity and Solubility : The 4-pyridinyl group’s lone pair enables pH-dependent solubility and coordination to metalloenzymes. Its planar structure facilitates π-cation interactions with lysine/arginine residues.
  • Morpholine’s Conformational Effects : The morpholine substituent introduces stereoelectronic control over the pyrimidine ring’s orientation while improving aqueous solubility through oxygen lone pair interactions.

Table 2: Advantages of Pyridine-Pyrimidine Hybrid Architectures

Property Pyridine Contribution Pyrimidine Contribution Synergistic Effect
Target Engagement Metal coordination Base-pair mimicry Dual binding mode potential
Pharmacokinetics pH-dependent solubility Metabolic stability Balanced absorption/excretion
Synthetic Tunability Electrophilic substitution Nucleophilic ring positions Sequential functionalization

Catalytic methods described by Huang et al. enable efficient construction of such hybrids through Suzuki-Miyaura couplings and annulation reactions, circumventing traditional multistep sequences. The phenyl sulfone moiety’s strong electron-withdrawing character further activates adjacent carbons for nucleophilic attack, facilitating late-stage derivatization. This modularity aligns with fragment-based drug discovery paradigms, where core scaffolds serve as platforms for combinatorial library generation.

Properties

IUPAC Name

4-[6-(benzenesulfonylmethyl)-2-pyridin-4-ylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,18-4-2-1-3-5-18)15-17-14-19(24-10-12-27-13-11-24)23-20(22-17)16-6-8-21-9-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDFJDVHECTHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine and pyridine derivatives, followed by their coupling with pyrimidine intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles

Biological Activity

(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone is a compound with significant potential in medicinal chemistry, particularly as an inhibitor of various biological targets. This article reviews its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H20N4O3S
  • Molecular Weight : 364.47 g/mol
  • CAS Number : 303147-61-7

The compound features a morpholino group, pyridine, and pyrimidine rings, which contribute to its biological activity through interactions with specific protein targets.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are critical in various signaling pathways involved in cell proliferation and survival. The compound's structure allows it to bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Biological Activity Overview

  • Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, including:
    • HCT116 (Colon Cancer) : IC50 = 7.76 µM
    • OVCAR-8 (Ovarian Cancer) : IC50 = 9.76 µM
  • Selectivity Profile : It exhibits high selectivity for certain kinases over others, which is crucial for minimizing off-target effects.
  • In Vivo Efficacy : In animal models, the compound demonstrated a reduction in tumor growth by approximately 42% when administered at a dosage of 10 mg/kg .

Study 1: Evaluation of Kinase Inhibition

A recent study evaluated the inhibitory effects of the compound on various kinases. The results indicated that it effectively inhibited focal adhesion kinase (FAK) with an IC50 value of 27 nM, showcasing its potential for targeting specific pathways in cancer therapy .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR revealed that modifications to the phenyl and pyridine moieties significantly affected biological activity. The presence of halogen substituents was found to enhance potency, particularly with dichlorophenyl groups being optimal for activity .

Data Table: Biological Activity Summary

Cell Line IC50 (µM) Mechanism
HCT1167.76Antiproliferative
OVCAR-89.76Antiproliferative
FAK27Kinase inhibition
Aurora A/B28.9 / 2.2Kinase inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Sulfone, Sulfoxide, and Sulfide Analogs

Key structural analogs differ in the oxidation state of the sulfur-containing group, substituent positions, and additional functional groups.

Table 1: Structural and Physicochemical Comparisons
CAS Number Substituent Variations Molecular Formula Molar Mass (g/mol) Key Properties/Notes Reference
303147-61-7 Sulfide (S) instead of sulfone (SO2) C20H20N4OS 364.46 Lower electron-withdrawing effect; pKa ~3.51
306980-67-6 Sulfinyl (SO), 4-chlorophenyl C21H20ClN3O2S 413.92 Chiral sulfoxide; Cl increases lipophilicity
478031-54-8 Methylsulfonyl, 4-chlorophenylsulfanyl C18H14ClN3O2S2 403.91 Dual sulfone/sulfanyl groups; Cl enhances stability
303147-55-9 2-Pyridinyl instead of 4-pyridinyl Not provided Not provided Pyridinyl positional isomerism affects π-π stacking
303147-08-2 Phenoxy replaces morpholino C22H17N3O3S 403.5 Reduced polarity; bulkier substituent
Key Observations:
  • The sulfoxide analog (CAS 306980-67-6) introduces chirality and intermediate polarity, which may influence enantioselective binding in biological targets .
  • Chlorine Substitution :
    • Chlorine in analogs like CAS 306980-67-6 and 478031-54-8 enhances metabolic stability and lipophilicity but may reduce aqueous solubility .

Steric and Electronic Effects

  • Steric Hindrance :
    • Bulky groups like phenyl sulfone (target compound) slow bromination reactions compared to methyl sulfones, as demonstrated in styryl sulfone studies (e.g., phenyl styryl sulfone vs. methyl styryl sulfone) . This steric shielding could impact the compound’s reactivity in synthetic modifications.
  • Electronic Effects :
    • Sulfone groups stabilize adjacent negative charges, enhancing resistance to nucleophilic attack compared to sulfides. This property is critical for pharmacokinetic stability .

Q & A

Q. What are the established synthetic routes for (6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone?

The synthesis typically involves multi-step organic reactions, starting with the pyrimidine core functionalized with morpholine and pyridinyl groups. A key step is the introduction of the phenyl sulfone moiety via nucleophilic substitution or coupling reactions. For example, sulfonyl groups can be introduced using sulfonating agents like phenylsulfonyl chloride under controlled conditions. Reaction optimization (e.g., catalyst use, temperature, solvent selection) is critical to achieving high yields (>70%) and purity (>90%) . Characterization via NMR, HPLC, and mass spectrometry is essential to confirm structural integrity .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : To verify substituent positions on the pyrimidine ring and confirm sulfone group integration.
  • High-resolution mass spectrometry (HRMS) : For accurate molecular weight determination (C20H20N4O3S; theoretical mass 396.46 g/mol) .
  • HPLC/Purity analysis : To assess impurities, particularly residual solvents or unreacted intermediates.
  • X-ray crystallography : For resolving crystal structure and confirming stereochemistry, if applicable.

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening should focus on:

  • In vitro anti-inflammatory activity : Measure inhibition of cytokines (e.g., TNF-α, IL-6) in macrophage cell lines (e.g., RAW 264.7) using ELISA .
  • Cytotoxicity assays : Evaluate IC50 values in normal cell lines (e.g., HEK293) to establish safety margins .
  • Enzyme inhibition studies : Test activity against kinases or proteases due to the pyrimidine scaffold's affinity for ATP-binding pockets .

Advanced Research Questions

Q. How does the sulfone group influence the compound’s physicochemical properties and bioactivity?

The sulfone group enhances electrophilicity and stability, potentially improving binding to target proteins (e.g., kinases). Computational studies (e.g., molecular docking) suggest the sulfone moiety participates in hydrogen bonding with catalytic lysine residues in kinase domains. Comparative studies with sulfanyl or sulfoxide analogs show sulfones exhibit higher metabolic stability but reduced solubility, requiring formulation optimization .

Q. What strategies resolve contradictory data in biological assays (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Dose-response analysis : Determine if cytotoxicity occurs at higher concentrations, masking anti-inflammatory effects at lower doses.
  • Cell-type specificity : Test across multiple cell lines (e.g., primary vs. immortalized cells) to identify tissue-specific responses .
  • Mechanistic studies : Use RNA sequencing or proteomics to differentiate off-target effects from pathway-specific modulation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic use?

  • Core modifications : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity and bioavailability .
  • Sulfone substituent variations : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance target binding affinity .
  • Prodrug design : Mask the sulfone group with ester linkages to improve solubility and in vivo stability .

Q. What experimental designs are recommended for in vivo efficacy studies?

  • Animal models : Use murine models of inflammation (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (Cmax, AUC) .
  • Dosing regimens : Compare oral vs. intraperitoneal administration to assess bioavailability.
  • Control groups : Include reference drugs (e.g., dexamethasone) and vehicle controls to validate assay sensitivity .

Methodological Considerations

Q. How to address challenges in synthesizing and purifying this compound?

  • Reaction optimization : Use catalysts like Pd(OAc)2 for Suzuki-Miyaura coupling to attach pyridinyl groups efficiently .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for high-purity isolation (>95%) .
  • Scale-up : Transition from batch to flow chemistry to maintain yield consistency at larger scales .

Q. What computational tools predict the compound’s environmental impact or metabolic pathways?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate toxicity, permeability, and metabolic clearance .
  • Environmental fate modeling : Apply EPI Suite to predict biodegradation half-life and bioaccumulation potential .

Q. How to design robust assays for mechanism-of-action studies?

  • Target identification : Use affinity chromatography or thermal shift assays to isolate binding proteins .
  • Pathway analysis : Perform phosphoproteomics to map kinase signaling pathways affected by the compound .
  • CRISPR screening : Identify gene knockouts that confer resistance or sensitization to the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone
Reactant of Route 2
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(6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone

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